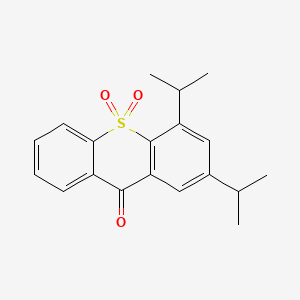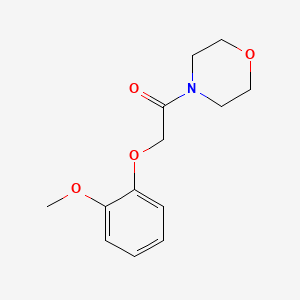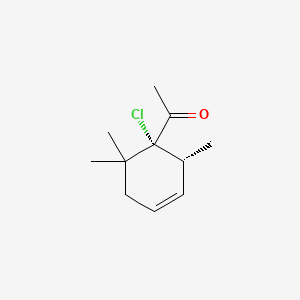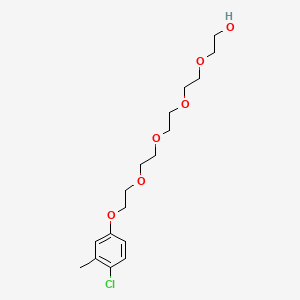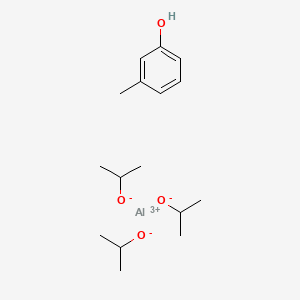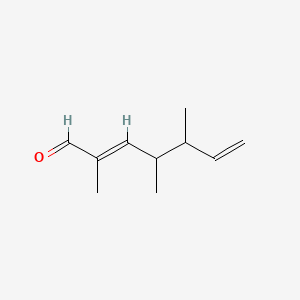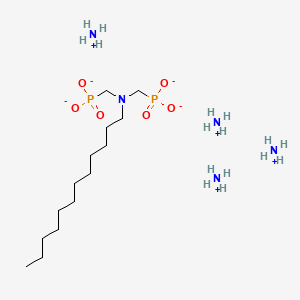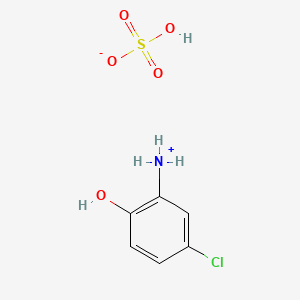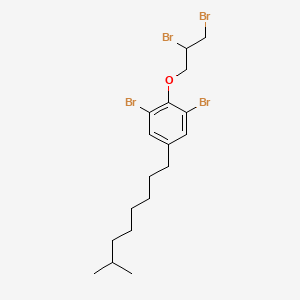
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-isononylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-358-8, also known as 2,4,6-tris(tert-butyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its phenolic structure with three tert-butyl groups attached to the benzene ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(tert-butyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-tris(tert-butyl)phenol follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the product. The process is designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
2,4,6-tris(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various alkylated or arylated phenols.
科学的研究の応用
2,4,6-tris(tert-butyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their stability and longevity.
作用機序
The antioxidant properties of 2,4,6-tris(tert-butyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. The tert-butyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
類似化合物との比較
2,4,6-tris(tert-butyl)phenol can be compared with other phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all these compounds share a similar mechanism of action, 2,4,6-tris(tert-butyl)phenol is unique due to its three tert-butyl groups, which provide greater steric hindrance and enhance its stability as an antioxidant. This makes it particularly effective in applications where long-term stability is required.
List of Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- 2,6-di-tert-butylphenol
特性
CAS番号 |
93803-84-0 |
|---|---|
分子式 |
C18H26Br4O |
分子量 |
578.0 g/mol |
IUPAC名 |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-(7-methyloctyl)benzene |
InChI |
InChI=1S/C18H26Br4O/c1-13(2)7-5-3-4-6-8-14-9-16(21)18(17(22)10-14)23-12-15(20)11-19/h9-10,13,15H,3-8,11-12H2,1-2H3 |
InChIキー |
JKIMWDARXDKEKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





